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Compound of Interest

Compound Name: Slv320

CAS No.: 251945-92-3

Cat. No.: B1670272

Get Quote

Executive Summary
Derenofylline (SLV-320) is a potent, highly selective Adenosine A1 Receptor Antagonist

designed to address a critical bottleneck in the management of cardiorenal syndromes: the

"braking phenomenon." Unlike loop diuretics (e.g., furosemide) which trigger Tubuloglomerular

Feedback (TGF) and reduce Glomerular Filtration Rate (GFR), Derenofylline promotes

aquaresis and natriuresis while preserving—or even enhancing—renal perfusion.

This guide provides a technical roadmap for researchers investigating SLV-320, moving from in

vitro receptor kinetics to complex in vivo surgical models of uremic cardiomyopathy.

Pharmacological Mechanism: The A1 Blockade
Logic
The Tubuloglomerular Feedback (TGF) Loop
To understand Derenofylline's utility, one must first understand the physiological barrier it

overcomes. In states of volume overload (Heart Failure), adenosine levels rise in the kidney.

Adenosine binds to A1 receptors on the afferent arteriole, causing vasoconstriction and a
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subsequent drop in GFR. This is the kidney's attempt to retain salt/water, which is maladaptive

in heart failure.

Derenofylline blocks this receptor, preventing the constriction of the afferent arteriole even in

the presence of high adenosine or diuretic-induced sodium load.
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Figure 1: Mechanism of Action. Derenofylline interrupts the TGF loop, preventing the

adenosine-mediated reduction in GFR often seen during aggressive diuresis.

In Vitro Profiling & Formulation
Before in vivo deployment, the compound's selectivity profile must be verified to ensure

observed effects are A1-mediated and not due to off-target A2a (hypotension) or A3

interactions.

Binding Affinity Data
SLV-320 exhibits nanomolar affinity for the A1 receptor with high selectivity against other

adenosine subtypes.[1][2][3]

Receptor Subtype (nM)
Selectivity Ratio
(vs A1)

Physiological
Relevance

A1 1.0 1x

Target: Renal

vasoconstriction

blockade

A2a 398 ~400x

Avoids systemic

vasodilation/hypotensi

on

A2b 3,981 ~4000x

Low risk of

bronchospasm

interactions

A3 200 200x
Minimal mast cell

degranulation risk

Data Source: Derived from Boemke et al. (2007) and SelleckChem profiling.

Experimental Formulation (Stock Preparation)
For preclinical handling, SLV-320 is lipophilic.
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Vehicle: Dimethyl sulfoxide (DMSO).[3]

Stock Concentration: Dissolve powder to 10 mM in 100% DMSO.

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

In Vivo Vehicle: For oral gavage or food admixture, dilute stock into 0.5% Methylcellulose or

mix directly with standard chow (ensure homogeneity).

In Vivo Efficacy Protocol: The 5/6 Nephrectomy
Model[1][3]
The most robust preclinical data for SLV-320 comes from the 5/6 Nephrectomy (5/6 NX) rat

model. This model simulates chronic renal failure (CRF) and uremic cardiomyopathy.

Rationale
This model creates a high-renin, volume-overloaded state leading to cardiac fibrosis. It tests

whether Derenofylline can protect the heart and kidney without lowering blood pressure (a key

differentiator from ACE inhibitors).

Step-by-Step Workflow

Phase 1: Induction (Week 0-1) Phase 2: Treatment (12 Weeks) Phase 3: Readouts
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10 mg/kg/day (in food)

Urine Collection
(Albuminuria)

Histology:
Cardiac Fibrosis (Collagen I/III)
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Figure 2: Experimental timeline for evaluating cardiorenal protection in the 5/6 Nephrectomy

model.

Detailed Protocol Steps
Surgical Induction (Two-Stage):
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Anesthesia: Isoflurane (2-3%) or Ketamine/Xylazine.

Step A: Remove the right kidney via flank incision. Allow 1 week recovery.

Step B: Expose the left kidney. Ligate approximately 2/3 of the renal arterial branches

(infarction of poles).

Dosing Regimen:

Dose: 10 mg/kg/day.[1][3]

Route: Oral (admixed in chow) to ensure steady-state exposure without stress-induced

spikes from gavage.

Duration: 12 weeks.

Hemodynamic Monitoring:

Use tail-cuff plethysmography weekly.

Critical Observation: SLV-320 should not significantly alter Systolic Blood Pressure (SBP)

compared to vehicle. This confirms the mechanism is renal-specific and not systemic

vasodilation.

Terminal Endpoints (Tissue Collection):

Kidney: Measure Albuminuria (mg/24h). Expected Result: ~50% reduction in SLV-320

group.[1][3]

Heart: Fix in formalin, stain with Sirius Red. Quantify interstitial fibrosis. Expected Result:

Normalization of Collagen I and III content.[1][3]

Safety Pharmacology & Hemodynamics[3][4]
A critical requirement for A1 antagonists is that they must not induce seizures (CNS A1

blockade risk) or arrhythmias.

Renal Hemodynamic Safety (Dog/Rat)
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In anesthetized models, IV administration of SLV-320 (0.1 – 5.0 mg/kg) demonstrates:

Heart Rate: Stable (No tachycardia).

Blood Pressure: Stable (No hypotension).

GFR: Maintained or increased.[4][5][6]

Biochemical Safety
In the 5/6 NX model, untreated rats show elevated plasma CK (Creatine Kinase), ALT, and AST

due to uremic toxicity.

SLV-320 Effect: Prevents the rise of these enzymes.[1][3]

Interpretation: Indicates a lack of hepatotoxicity and potential systemic cytoprotective effects

secondary to improved renal handling of toxins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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